molecular formula C11H10O2 B1418856 Methyl 2-(2-ethynylphenyl)acetate CAS No. 637348-19-7

Methyl 2-(2-ethynylphenyl)acetate

Cat. No.: B1418856
CAS No.: 637348-19-7
M. Wt: 174.2 g/mol
InChI Key: QSWROZWGTVXDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-ethynylphenyl)acetate: is a chemical compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of phenylacetic acid where an ethynyl group is attached to the second carbon of the benzene ring, and a methyl ester group is attached to the carboxylic acid function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • From 2-Ethynylbenzaldehyde: The compound can be synthesized by reacting 2-ethynylbenzaldehyde with methyl formate in the presence of a strong base such as sodium methoxide.

  • From 2-Ethynylbenzoic Acid: Another method involves the esterification of 2-ethynylbenzoic acid using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.

  • Substitution: Various nucleophiles such as halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(2-ethynylphenyl)acetic acid or 2-(2-ethynylphenyl)acetone.

  • Reduction: 2-(2-ethylphenyl)acetate.

  • Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2-ethynylphenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals that target specific diseases. Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-ethynylphenyl)acetate exerts its effects depends on the specific biological target. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-(2-propynyl)phenylacetate: Similar structure but with a propynyl group instead of an ethynyl group.

  • Methyl 2-(2-vinyl)phenylacetate: Contains a vinyl group instead of an ethynyl group.

  • Methyl 2-(2-phenylethynyl)acetate: Contains a phenylethynyl group instead of a simple ethynyl group.

Uniqueness: Methyl 2-(2-ethynylphenyl)acetate is unique due to its ethynyl group, which imparts different reactivity and potential biological activity compared to similar compounds. Its ability to undergo specific reactions and form unique products makes it valuable in various applications.

Properties

IUPAC Name

methyl 2-(2-ethynylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-6-4-5-7-10(9)8-11(12)13-2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWROZWGTVXDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672075
Record name Methyl (2-ethynylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-19-7
Record name Methyl (2-ethynylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate (I10) (4.63 g, 19.0 mmol) was dissolved in DCM (200 mL) and TBAF (1.0 M in THF) (28.5 mL, 28.5 mmol, 1.5 eq) was added at 0° C. The resulting solution was stirred at room temperature for 1 hour before washing with 10% NaHCO3 (100 mL). The organic layer was dried (MgSO4) then evaporated under reduced pressure to give a dark brown/black residue. The residue was adsorbed onto silica and then chromatographed on silica gel (0-10% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I4) (2.76 g, 83%) as a red liquid; 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=7.6, 1.1 Hz, 1H), 7.43-7.16 (m, 3H), 3.88 (d, J=9.6 Hz, 2H), 3.77-3.52 (m, 3H), 3.28 (s, 1H).
Name
Methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

TBAF (1.0 M in THF; 28.5 mL, 28.5 mmol) was added to a solution of methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate (I2) (4.63 g, 19.0 mmol) in DCM (200 mL) at 0° C. The solution was stirred at room temperature for 1 hour before washing with 10% aqueous NaHCO3 (100 mL). The organic layer was dried (MgSO4) before removing the volatiles in vacuo to give a dark brown/black residue which was adsorbed onto silica gel and purified by column chromatography (Biotage Isolera, 0-10% EtOAc in petroleum benzine 40-60° C.) to give the title compound K1 as a red liquid (2.76 g, 83%); 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=7.6, 1.1 Hz, 1H), 7.43-7.16 (m, 3H), 3.88 (d, J=9.6 Hz, 2H), 3.77-3.52 (m, 3H), 3.28 (s, 1H).
Name
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-ethynylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-ethynylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-ethynylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-ethynylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-ethynylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-ethynylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.